REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Pt](=O)=O>[CH2:1]([CH:8]1[CH2:13][NH:12][CH2:11][CH2:10][NH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=NC=CN=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 2 hours' stirring at approximately 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration through diatomaceous silica
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C
|
Type
|
EXTRACTION
|
Details
|
The dry extract
|
Type
|
ADDITION
|
Details
|
treated at approximately 20° C. with a solution of sodium ethylate
|
Type
|
CUSTOM
|
Details
|
prepared from sodium (1.49 g) in ethanol (40 cc)
|
Type
|
CONCENTRATION
|
Details
|
the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C
|
Type
|
EXTRACTION
|
Details
|
The dry extract
|
Type
|
CUSTOM
|
Details
|
The insoluble matter is removed by filtration through diatomaceous silica
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness under reduced pressure under the same conditions as above
|
Type
|
EXTRACTION
|
Details
|
The dry extract
|
Type
|
WASH
|
Details
|
washed with the same solvent (2×5 cc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1NCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Pt](=O)=O>[CH2:1]([CH:8]1[CH2:13][NH:12][CH2:11][CH2:10][NH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=NC=CN=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 2 hours' stirring at approximately 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration through diatomaceous silica
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C
|
Type
|
EXTRACTION
|
Details
|
The dry extract
|
Type
|
ADDITION
|
Details
|
treated at approximately 20° C. with a solution of sodium ethylate
|
Type
|
CUSTOM
|
Details
|
prepared from sodium (1.49 g) in ethanol (40 cc)
|
Type
|
CONCENTRATION
|
Details
|
the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C
|
Type
|
EXTRACTION
|
Details
|
The dry extract
|
Type
|
CUSTOM
|
Details
|
The insoluble matter is removed by filtration through diatomaceous silica
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness under reduced pressure under the same conditions as above
|
Type
|
EXTRACTION
|
Details
|
The dry extract
|
Type
|
WASH
|
Details
|
washed with the same solvent (2×5 cc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1NCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |